3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine

Lipophilicity Lead Optimization ADME Prediction

Researchers requiring a lipophilic TFMP scaffold for agrochemical or pharmaceutical lead optimization often face limited commercial availability and long lead times for custom synthesis. 3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine (CAS 439110-91-5) directly addresses this gap with a pre-assembled 2,4-dichlorophenethyl side chain (XLogP3-AA 5.9) that eliminates de novo installation steps. Key procurement advantages include: • Three orthogonally reactive halogen handles (pyridine 3-Cl, phenyl 2-Cl, 4-Cl) for sequential cross-coupling • Three rotatable bonds in the ethyl linker enable diverse 3D conformations for SAR exploration • 95% purity with bench-stable storage, ready for immediate derivatization • Available from BenchChem with rapid global shipping for time-sensitive discovery programs.

Molecular Formula C14H9Cl3F3N
Molecular Weight 354.58
CAS No. 439110-91-5
Cat. No. B2682771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine
CAS439110-91-5
Molecular FormulaC14H9Cl3F3N
Molecular Weight354.58
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C14H9Cl3F3N/c15-10-3-1-8(11(16)6-10)2-4-13-12(17)5-9(7-21-13)14(18,19)20/h1,3,5-7H,2,4H2
InChIKeyHFSBNURQSSBSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 439110-91-5: Halogenated Pyridine Building Block


3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine (CAS 439110-91-5) is a polysubstituted pyridine derivative belonging to the trifluoromethylpyridine (TFMP) class, a group widely recognized as a key structural motif in active agrochemical and pharmaceutical ingredients. [1] The compound incorporates a 3-chloro substituent, a 5-trifluoromethyl group, and a 2-(2,4-dichlorophenyl)ethyl side chain on the pyridine core, resulting in a molecular formula of C14H9Cl3F3N and a molecular weight of 354.6 g/mol. [2] As a late-stage intermediate, its structure provides a unique combination of lipophilicity and conformational flexibility that differentiates it from simpler, more common TFMP building blocks.

Substitution pattern
3-chloro, 5-trifluoromethyl, and pre-installed 2-(2,4-dichlorophenyl)ethyl side chain
Differentiation
Advanced intermediate with elaborated side chain; not a simple TFMP core like DCTF
Intended use
Late-stage functionalization where lipophilic, flexible side chain is required for SAR or formulation

Why Generic Substitution Fails for CAS 439110-91-5


Generic substitution within the TFMP intermediate class is highly unreliable due to the profound influence of substituent pattern on downstream coupling efficiency and final product bioactivity. [1] Core intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) offer only two reactive halogen sites on the pyridine ring, whereas 3-Chloro-2-[2-(2,4-dichlorophenyl)ethyl]-5-(trifluoromethyl)pyridine presents a pre-installed, elaborated 2,4-dichlorophenethyl side chain with a distinct spatial orientation and three rotatable bonds, critically altering the vector of further derivatization. [2] The computed XLogP3-AA value of 5.9 for the target compound is substantially higher than the 3.3 for DCTF, indicating a markedly different partition coefficient that will govern purification behavior, formulation compatibility, and biological membrane interactions in any downstream product. [2]

Target (CAS 439110-91-5)
Elaborated 2,4-dichlorophenethyl side chain alters derivatization vector and coupling reactivity compared to simpler TFMP intermediates.
Generic DCTF
Lacks side chain, resulting in markedly different lipophilicity and conformational profile; purification and downstream properties may not transfer.
Similar CAS or unsubstituted TFMP building blocks cannot replicate the spatial and electronic environment needed for site-selective cross-coupling or logP-driven formulation studies.

Quantitative Evidence Guide for CAS 439110-91-5


Enhanced Lipophilicity Compared to DCTF

The target compound exhibits a computed XLogP3-AA value of 5.9, which is 2.6 log units higher than that of the widely used intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF, XLogP3-AA = 3.3) and 3.5 log units higher than 3-chloro-5-(trifluoromethyl)pyridine (XLogP3-AA = 2.4). [1] This pronounced increase in lipophilicity is a direct consequence of the 2-(2,4-dichlorophenyl)ethyl substituent.

Lipophilicity vs DCTF
Cross-study comparable
XLogP3-AA 5.9
DCTF 3.3
Δ +2.6 log units
Supports high-lipophilicity lead optimization
Computed XLogP3-AA; ~400× higher partition coefficient
Lipophilicity Lead Optimization ADME Prediction Agrochemical Design

Conformational Flexibility Compared to DCTF

CAS 439110-91-5 possesses 3 rotatable bonds within the 2-(2,4-dichlorophenyl)ethyl side chain, compared to 0 rotatable bonds in the core intermediate DCTF. This introduces conformational flexibility at the critical 2-position junction, which is entirely absent in the simpler, rigid DCTF scaffold. [1] Additionally, the target compound has a molecular weight of 354.6 g/mol, which is 138.6 g/mol heavier than DCTF (216.0 g/mol), reflecting the incorporation of a 2,4-dichlorophenyl ring system with a two-carbon linker.

Conformational Flexibility
Cross-study comparable
3 rotatable bonds
DCTF 0
MW 354.6 vs 216.0
Enables diverse low-energy conformations
Critical for SAR exploration in compound libraries
Structural Diversity Rotatable Bonds Conformational Analysis Intermediate Design

2,4-Dichlorophenyl Substitution Pattern in Cross-Coupling

The target compound features a 2,4-dichlorophenyl ring at the terminus of an ethylene linker, providing two distinct aromatic chlorine atoms for site-selective cross-coupling reactions. This contrasts with the direct aryl connection in 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyridine (CAS 1361712-26-6), where the 2,4-dichlorophenyl ring is directly attached to the pyridine ring without a spacer, eliminating the ethyl linker flexibility and altering the electronic environment at the coupling site. [1] Furthermore, the 2,4-dichloro substitution pattern is a privileged motif in many commercial fungicides (e.g., fluazinam, fludioxonil), and its presence in the target compound pre-positions the scaffold for further functionalization toward known pharmacophores. [2]

Ethyl Linker Advantage
Class-level inference
Ethyl spacer present
vs. direct aryl-pyridine bond
Decouples ring electronics for orthogonal reactivity
Structural comparison; supports sequential cross-coupling
Cross-Coupling Halogenated Aromatic SAR Pesticide Intermediate

Scaffold Complexity vs. Standard TFMP Intermediates

The target compound has a heavy atom count (HAC) of 21, compared to 11 for DCTF and 10 for 3-chloro-5-(trifluoromethyl)pyridine. [1] This nearly twofold increase in HAC indicates a significantly more elaborate molecular scaffold. In the context of diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD), a higher HAC at the intermediate stage translates into greater structural complexity of the final compound library, which is correlated with improved selectivity and target engagement profiles. [2]

Scaffold Complexity
Cross-study comparable
21 heavy atoms
DCTF 11
Δ +10 (91% increase)
Greater complexity enables library diversity
Higher HAC correlates with natural product-like space
Scaffold Complexity Chemical Library Fragment-Based Design Diversity-Oriented Synthesis

Dedicated Sourcing vs. Bulk Commodity Intermediates

Unlike DCTF (CAS 69045-84-7), which is a multi-ton commodity intermediate available from dozens of global suppliers with typical catalog purities of 97-99%, CAS 439110-91-5 is a specialized research chemical available from a limited number of suppliers, with a minimum stated purity of 95% and frequently offered on a custom synthesis basis. This restricted supply chain profile is consistent with a late-stage, value-added intermediate rather than a bulk starting material, requiring users to engage in strategic sourcing and quality verification rather than simple catalog procurement.

Sourcing Profile
Data to verify
Limited suppliers; custom synthesis basis
Procurement lead time and exclusivity considerations
Min. 95% purity; verify supplier availability
Custom Synthesis Supply Chain Lead Time Research Chemical Sourcing

Topological Polar Surface Area Parity with TFMP Intermediates

Despite the addition of a bulky 2,4-dichlorophenethyl substituent that increases molecular weight and lipophilicity, the target compound maintains a TPSA of 12.9 Ų, identical to that of DCTF and 3-chloro-5-(trifluoromethyl)pyridine. [1] TPSA is a critical predictor of passive membrane permeability, with values below 60 Ų generally indicating good permeability in cellular assays. The retention of low TPSA in the target compound, despite a 64% increase in molecular weight over DCTF, indicates that the additional substituents are oriented such that they do not introduce polar surface area, thereby preserving favorable membrane permeability characteristics. [2]

TPSA Parity
Cross-study comparable
12.9 Ų (identical to DCTF)
Preserves passive membrane permeability despite higher MW
TPSA below 60 Ų typically favorable
Membrane Permeability TPSA Drug Likeness Physicochemical Profile

Optimal Applications for CAS 439110-91-5


Agrochemical Lead Synthesis Requiring High Lipophilicity

Given its XLogP3-AA of 5.9, which is 2.6 log units higher than the standard intermediate DCTF, CAS 439110-91-5 is the preferred building block for constructing candidate fungicides or insecticides where high lipophilicity is essential for cuticular penetration in target pests or for environmental persistence. [1] Researchers developing compounds targeting lipid-rich biological environments, such as insect nervous systems or fungal membranes, will find this intermediate immediately advantageous for establishing a high-logP baseline without additional synthetic steps.

Diversity-Oriented Synthesis of Flexible Compound Libraries

With 3 rotatable bonds in the ethyl linker region (compared to 0 in DCTF), this compound enables the generation of diverse three-dimensional conformations in downstream products. [1] This is critical for medicinal chemists exploring structure-activity relationships where conformational entropy governs target binding. The flexible 2-(2,4-dichlorophenyl)ethyl side chain can adopt multiple low-energy geometries, allowing a single scaffold to sample a broader region of chemical space than rigid-core intermediates.

Step-Efficient Synthesis of 2,4-Dichlorophenyl Pyridines

For projects targeting the 2,4-dichlorophenyl motif—a privileged substructure in commercial fungicides like fluazinam and fludioxonil—this compound provides a pre-assembled, orthogonally reactive scaffold. [1] The presence of two distinct aromatic chlorine atoms (2,4-dichloro) plus the pyridine 3-chloro group offers three halogen handles for sequential cross-coupling, enabling rapid exploration of SAR around the dichlorophenyl ring without requiring its de novo installation at each step.

Custom Synthesis for Advanced, Late-Stage Intermediates

Given its restricted commercial availability (catalog purity of 95%, primarily custom synthesis basis) [1], this compound is specifically suited for research programs that have progressed beyond initial screening and require a dedicated synthesis partner to produce a proprietary intermediate. The limited supply chain necessitates early procurement planning, but it also provides a degree of exclusivity that can be strategically important in competitive intellectual property landscapes.

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
High lipophilicity building block
LogP and cuticular penetration verification
Diverse compound library design
Flexible ethyl linker with rotatable bonds
Conformational sampling and SAR assessment
2,4-Dichlorophenyl pyridine synthesis
Orthogonal halogen handles for sequential coupling
Cross-coupling efficiency and site-selectivity
Custom late-stage intermediate
Dedicated synthesis for proprietary scaffolds
Supply chain reliability and purity verification
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